molecular formula C13H9NOS B1595296 3-[(Thien-2-yl)methylene]-2-indolinone CAS No. 62540-08-3

3-[(Thien-2-yl)methylene]-2-indolinone

Cat. No.: B1595296
CAS No.: 62540-08-3
M. Wt: 227.28 g/mol
InChI Key: QMTIIBUDOBNABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Thien-2-yl)methylene]-2-indolinone is an organic compound with the molecular formula C13H9NOS It is characterized by the presence of a thienyl group attached to a methylene bridge, which is further connected to an indolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thien-2-yl)methylene]-2-indolinone typically involves the reaction of 2-methyl-1H-indole with 2-methoxythiophene. The reaction is catalyzed by indium (III) trifluoromethanesulfonate in a mixture of 1,4-dioxane and toluene at 85°C . The reaction mixture is then cooled, and the product is isolated through filtration and extraction processes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Reaction Conditions and Outcomes

ReagentsConditionsProductYield (%)Reference
HydrazinonitroalkenesK₂CO₃, CH₃CN, 25°C, 15 hThieno[2,3-b]indole with hydrazine71–76
Rauhut–Currier adductsKOAc, CH₃CN, rt, 2–8 dThieno[2,3-b]indole with ketoalkyl50–65

Mechanism :

  • Deprotonation of the indolinone at C-3 generates a nucleophilic anion.

  • Michael addition to the nitroalkene forms intermediate I , followed by nitro group elimination to produce an acyliminium intermediate II .

  • Intramolecular 5-exo-trig cyclization yields dihydrothienoindole, which oxidizes to the aromatic product.

Condensation with Cyanoacetic Acid

The compound undergoes condensation with cyanoacetic acid to form cyano(2-oxoindolin-3-ylidene)acetic acid derivatives, a reaction facilitated by triethylamine in dioxane (Table 2).

Representative Reaction

Starting MaterialReagentsConditionsProductYield (%)Reference
3-[(Thien-2-yl)methylene]-2-indolinoneCyanoacetic acid, Et₃NDioxane, 4–5 h, rtCyano(2-oxoindolin-3-ylidene)acetic acid60–85

Applications : These products serve as precursors for further functionalization, including decarboxylation or cyclization to access fused heterocycles.

Hydrazine to Pyrazole Conversion

Thienoindoles bearing hydrazine groups (synthesized via annulation) react with β-ketoesters to form pyrazole-fused derivatives (Figure 1).

Conditions :

  • Reagent: Ethyl acetoacetate, AcOH, 80°C

  • Yield: 65–78%

Significance : This transformation expands structural diversity for biological screening.

Potential Ring-Expansion Pathways

While not directly reported for this compound, analogous indolinones undergo Rh(II)-catalyzed ring expansion with diazoacetates to form quinolinones (Scheme 2) .

Hypothetical Pathway :

  • Cyclopropanation at the methylene bridge.

  • Ring-opening and rearrangement to yield a quinolinone derivative.

Challenges : Substrate compatibility and regioselectivity require further investigation.

Biological Implications of Reactivity

Derivatives synthesized via these reactions show promising antitumor activity. For example:

  • Thienoindoles inhibit tyrosine kinases (e.g., VEGF, EGFR) at submicromolar IC₅₀ values .

  • Cyano-substituted derivatives modulate indoleamine 2,3-dioxygenase (IDO), a cancer immunosuppression target .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-[(Thien-2-yl)methylene]-2-indolinone is in cancer research. Studies have demonstrated that this compound acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in tumor angiogenesis. Inhibition of VEGFR2 can lead to reduced tumor growth and metastasis, making it a promising candidate for cancer therapy .

Protein Kinase Inhibition

The compound has shown potential as a protein kinase inhibitor. Specifically, it has been investigated for its ability to modulate tyrosine kinase signaling pathways, which are implicated in various diseases, including cancer and metabolic disorders . By inhibiting these pathways, this compound may help regulate cell proliferation and survival.

Development of Combinatorial Libraries

Research has also focused on synthesizing combinatorial libraries of indolinone derivatives, including this compound. These libraries are valuable for high-throughput screening to identify new therapeutic agents against various diseases . The structural diversity within these libraries facilitates the discovery of compounds with enhanced biological activity.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on different cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells. The mechanism was attributed to the inhibition of VEGFR2, leading to decreased angiogenesis and increased apoptosis in tumor cells.

Case Study 2: Tyrosine Kinase Inhibition

Another investigation focused on the compound's role as a tyrosine kinase inhibitor. It was found to effectively inhibit several kinases involved in cell signaling pathways associated with cancer progression. This inhibition resulted in reduced cell migration and invasion in vitro, highlighting its potential as an anti-metastatic agent.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Results
Anticancer ActivityInhibitor of VEGFR2 involved in tumor angiogenesisSignificant cytotoxicity against cancer cell lines
Protein Kinase InhibitionModulates tyrosine kinase signaling pathwaysReduced cell proliferation and survival
Combinatorial LibrariesSynthesis of diverse indolinone derivatives for drug discoveryEnhanced biological activity through structural diversity

Mechanism of Action

The mechanism of action of 3-[(Thien-2-yl)methylene]-2-indolinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(thien-2-yl)-1H-indole
  • 4α-Methyl-3-[(thien-2-yl)methylene]-2-azetidinone-1-sulfonate

Comparison

3-[(Thien-2-yl)methylene]-2-indolinone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Biological Activity

3-[(Thien-2-yl)methylene]-2-indolinone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various tyrosine kinases (TKs) and its implications in cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a thienyl group attached to the indolinone core via a methylene bridge. The synthesis typically involves the condensation of an indolinone derivative with thien-2-carboxaldehyde, which has been documented in various studies .

1. Tyrosine Kinase Inhibition

This compound has demonstrated significant inhibitory effects on receptor tyrosine kinases (RTKs). Research indicates that modifications to the indolinone structure can enhance selectivity and potency against specific RTKs, such as VEGF (Vascular Endothelial Growth Factor) and EGF (Epidermal Growth Factor) receptors. For instance, derivatives of indolinones have shown submicromolar inhibition against these targets in cellular assays .

2. Anticancer Properties

The compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell proliferation and survival. The compound's ability to inhibit TKs involved in tumor growth suggests its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of TKs, which play crucial roles in signal transduction pathways that regulate cell division and survival. By binding to the ATP-binding pocket of these kinases, the compound prevents autophosphorylation and subsequent activation of downstream signaling cascades .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : A study on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported at low micromolar concentrations.
  • Case Study 2 : In a study involving non-small cell lung cancer (NSCLC), this compound was shown to inhibit the proliferation of cancer cells through apoptosis induction, alongside downregulation of key survival proteins.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityTarget KinaseIC50 (µM)Cell Line
Tyrosine Kinase InhibitionVEGF<1Various
Anticancer ActivityEGF0.5Breast Cancer
Apoptosis InductionPDGF0.8NSCLC

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-[(Thien-2-yl)methylene]-2-indolinone, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation of thiophene-2-carbaldehyde with 2-indolinone derivatives under acidic conditions (e.g., acetic acid, reflux). Optimization involves varying catalysts, solvents (e.g., DMF for alkylation steps), and temperature to improve yield and purity. Structural confirmation requires NMR, IR, and mass spectrometry .
  • Key Data : For analogs, yields range from 45% to 75% under reflux conditions with acetic acid, while alkylation steps (e.g., using NaH/DMF) achieve ~60% efficiency .

Q. What biological targets are associated with this compound, and how are these activities validated experimentally?

  • Methodology : The compound is a selective vascular endothelial growth factor receptor-2 (VEGFR2) inhibitor. Validation involves:

  • Kinase assays : Measuring IC50 values against recombinant VEGFR2 (reported IC50 = 1.34–2.69 μM for analogs) .
  • Cell-based assays : Antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) using MTT or SRB assays, with IC50 values <40 μM .
    • Contradictions : Some analogs show variable potency across cell lines due to off-target effects (e.g., FLT3 inhibition), necessitating selectivity profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent 2-indolinone derivatives?

  • Methodology :

  • Introduce substituents at the indolinone core (e.g., 6-methoxy or bromo groups) to enhance binding to VEGFR2’s ATP pocket .
  • Modify the thienylmethylene group with sulfoxide or sulfone moieties to improve solubility and kinase affinity .
    • Data : Benzyl sulfoxide derivatives (e.g., compound 6j ) exhibit IC50 = 1.34 μM against VEGFR2, outperforming parent compounds by ~10-fold .

Q. What experimental strategies resolve contradictions in reported biological data for 2-indolinone analogs?

  • Case Study : While some studies report potent G2/M cell cycle arrest (e.g., OSU 111 in ), others observe apoptosis via caspase activation. Resolve by:

  • Mechanistic profiling : Combining tubulin polymerization assays (for mitotic inhibitors) with Annexin V/PI staining (for apoptosis) .
  • Dose-response analysis : Low concentrations may induce cytostasis, while higher doses trigger apoptosis .

Q. How do computational methods predict the binding mode of this compound to VEGFR2?

  • Methodology :

  • Molecular docking : Align the compound with VEGFR2’s crystal structure (PDB ID: 3VHE) to identify key interactions (e.g., hydrogen bonds with Cys917) .
  • MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories .
    • Validation : Experimental IC50 values correlate with docking scores (R² > 0.8 in SAR studies) .

Q. What are the challenges in assessing off-target effects of 2-indolinone derivatives, and how can they be mitigated?

  • Methodology :

  • Kinase panel screening : Test against 50+ kinases (e.g., c-Kit, FLT3) to identify promiscuous inhibitors .
  • Proteomic profiling : Use phospho-antibody arrays to detect unintended signaling pathway modulation .

Q. Methodological Tables

Table 1. Key Synthetic Modifications and Biological Outcomes

Substituent PositionModificationBiological Activity (IC50)Reference
6-positionMethoxyVEGFR2 IC50 = 0.5–0.9 μM
ThienylmethyleneSulfoxide additionAntiproliferative IC50 = 1.34 μM
5-positionBromo substitutionTyrosine kinase IC50 = 2.69 μM

Table 2. Comparative Selectivity of 2-Indolinone Derivatives

CompoundVEGFR2 IC50 (μM)c-Kit IC50 (μM)FLT3 IC50 (μM)
SU52081.34>108.2
SU5416 (Semaxanib)0.12.30.9

Q. Key Considerations for Future Research

  • Metabolite Identification : Use UPLC-Q-TOF-MS to characterize in vitro metabolites, focusing on oxidative modifications of the thiophene ring .
  • In Vivo Efficacy : Prioritize analogs with logP < 3 and solubility >50 μg/mL for pharmacokinetic studies .

Properties

IUPAC Name

3-(thiophen-2-ylmethylidene)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTIIBUDOBNABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CS3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60309006
Record name 3-[(Thien-2-yl)methylene]-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62540-08-3
Record name 3-[(Thien-2-yl)methylene]-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of oxindole (16.5 g, 0.12 mole), thiophene-2-carboxaldehyde (19.1 g, 0.17 mole) and piperidine (1 ml) in 200 ml of benzene is heated at reflux temperature for 4 hours, during which time water is separated by means of a Dean-Stark trap. Solvent is removed in vacuo and the residue is crystallized twice from ethanol to give 15 g of the product: m.p. 208.5°-210°.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[(Thien-2-yl)methylene]-2-indolinone
3-[(Thien-2-yl)methylene]-2-indolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.